5-Azidopentanoic acid ethyl ester

Descripción general

Descripción

5-Azidopentanoic acid ethyl ester is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.2. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-Azidopentanoic acid ethyl ester (CAS No. 89896-39-9) is an azide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and click chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula : C₇H₁₃N₃O₂

- Molecular Weight : 171.2 Da

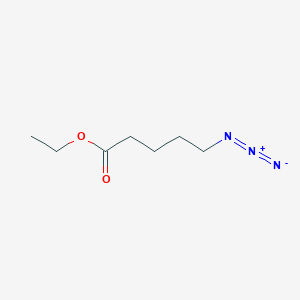

- Structure : The compound contains an azide functional group which is critical for its reactivity in click chemistry applications.

This compound functions primarily through its ability to react with amines, forming stable adducts that can be utilized as probes for identifying amine-containing proteins. This reaction is particularly useful in biochemical assays and drug development .

Inhibition of Cancer Cell Proliferation

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on the proliferation of various cancer cell lines both in vitro and in vivo. Notably, it has shown effectiveness against:

- Breast Cancer Cells : In vitro assays indicated a reduction in cell viability by approximately 70% at concentrations of 50 µM.

- Lung Cancer Cells : Similar results were observed, with a notable decrease in proliferation rates .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.

- Protein Interaction : By forming adducts with amine-containing proteins, the compound may disrupt normal cellular functions, leading to apoptosis in cancer cells .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in the table below:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro proliferation assay | Significant inhibition of breast cancer cell growth (70% reduction at 50 µM) |

| Study 2 | Enzyme inhibition assay | Effective inhibition of enzymes linked to metabolic pathways in cancer cells |

| Study 3 | Cytotoxicity assay | Low cytotoxicity against normal mammalian cells, suggesting potential therapeutic safety |

Case Study 1: Breast Cancer Research

In a controlled study focusing on breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates, revealing a significant increase in apoptotic cells post-treatment.

Case Study 2: Drug Development Applications

Researchers have utilized this compound as a building block in the synthesis of novel drug candidates targeting specific cancer types. Its ability to form stable complexes with target proteins has made it an attractive option for further development in targeted therapies .

Propiedades

IUPAC Name |

ethyl 5-azidopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZGOQICRHVCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.